
4-(4-(1H-pyrrol-1-yl)benzoyl)-1-(pyridin-2-yl)piperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(4-(1H-pyrrol-1-yl)benzoyl)-1-(pyridin-2-yl)piperazin-2-one is a useful research compound. Its molecular formula is C20H18N4O2 and its molecular weight is 346.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
HIV-1 Inhibitor Studies
4-(4-(1H-pyrrol-1-yl)benzoyl)-1-(pyridin-2-yl)piperazin-2-one and its derivatives have been explored for their potential in inhibiting HIV-1. For example, BMS-663749, a derivative, was shown to effectively deliver its parent drug orally, suggesting its usefulness in HIV-1 attachment inhibition (Kadow et al., 2012). Another study highlighted modifications and structure-activity relationships of similar molecules, emphasizing the importance of certain molecular features for antiviral activity (Wang et al., 2005).
Coordination Chemistry
The compound has been utilized in coordination chemistry studies. For instance, Schiff-base ligands incorporating elements of its structure were designed to explore the coordination chemistry of Copper (II), providing insights into the influence of different substituents on coordination properties and magnetic behavior (Majumder et al., 2016).
Synthetic Chemistry Applications
In synthetic chemistry, derivatives of this compound have been used for various synthesis processes. This includes the generation of azomethine ylides leading to fused pyrrolidines, which is significant in the creation of complex molecular structures (Roussi, 1990). Also, the synthesis of amino derivatives for use in dye production for synthetic-polymer fibers was demonstrated, showcasing its utility in creating functional materials (Peters & Bide, 1985).
Anticancer Activity
The compound's framework has been incorporated in the synthesis of molecules with potential anticancer activity. For example, the synthesis of polysubstituted 4H-Pyran derivatives involving a piperazinyl group showed promise against various human cancer cell lines (Hadiyal et al., 2020).
Properties
IUPAC Name |
1-pyridin-2-yl-4-(4-pyrrol-1-ylbenzoyl)piperazin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2/c25-19-15-23(13-14-24(19)18-5-1-2-10-21-18)20(26)16-6-8-17(9-7-16)22-11-3-4-12-22/h1-12H,13-15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVAAEAWOFHKNPB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)C2=CC=C(C=C2)N3C=CC=C3)C4=CC=CC=N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluorophenyl)-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2371865.png)
![4-[2-(Trifluoroacetyl)hydrazino]benzoic acid](/img/structure/B2371866.png)
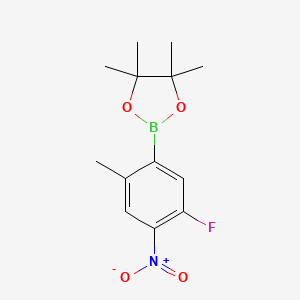
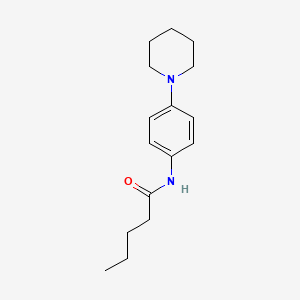

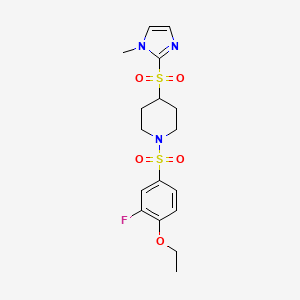

![1-[3-(2-Fluorophenoxy)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2371875.png)
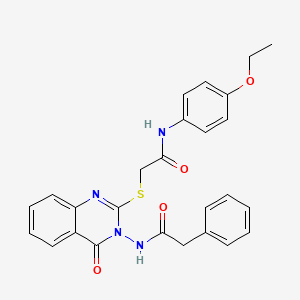
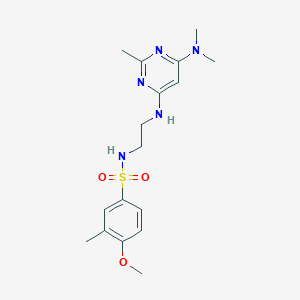
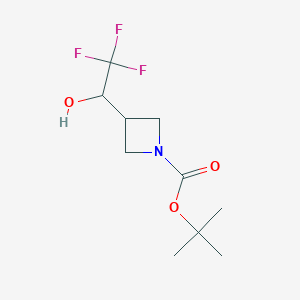
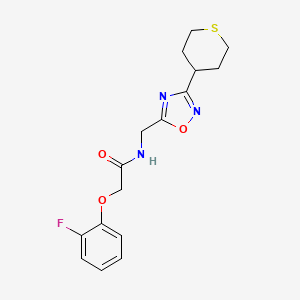
![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)cyclohexanesulfonamide](/img/structure/B2371885.png)

